

Flindersine: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance

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Abstract

Flindersine, a pyranoquinoline alkaloid, has been a subject of scientific inquiry for decades owing to its interesting chemical structure and diverse biological activities. This document provides an in-depth technical overview of the history of **flindersine**, from its initial discovery and isolation to its chemical synthesis and elucidation of its biological mechanisms of action. Detailed experimental protocols for its extraction and synthesis are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide visualizes the key historical milestones and its significant signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History of Isolation

Flindersine (C₁₄H₁₃NO₂) was first isolated from the bark of the Australian timber tree Flindersia australis (Rutaceae). The pioneering work was conducted by R. F. C. Brown, J. J. H. Simes, and E. Ritchie in the early 1950s. Their research, published in the Australian Journal of Chemistry in 1954, marked the formal discovery of this novel alkaloid. Subsequent studies have identified **flindersine** in other plants of the Rutaceae family, notably Toddalia asiatica, a plant used in traditional medicine.[1]



The historical progression of **flindersine**'s discovery and key scientific achievements are outlined below:



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Figure 1: Historical Timeline of Flindersine Research

Quantitative Data

The physicochemical and spectroscopic properties of **flindersine** have been well-characterized since its discovery. Below is a summary of key quantitative data.

Property	Value	Reference
Molecular Formula	C14H13NO2	Brown, Simes, and Ritchie (1954)
Molecular Weight	227.26 g/mol	PubChem CID 68230
Melting Point	192-193 °C	Brown, Simes, and Ritchie (1954)
UV λmax (EtOH)	236, 245, 335, 350 nm	Brown, Simes, and Ritchie (1954)
Yield (from F. australis)	~0.1% of the weight of the dried bark	Brown, Simes, and Ritchie (1954) (est.)
Yield (Govindachari Synthesis)	Not explicitly stated in the 1954 paper.	Govindachari and Rajagopalan (1954)

Table 1: Physicochemical and Yield Data for Flindersine



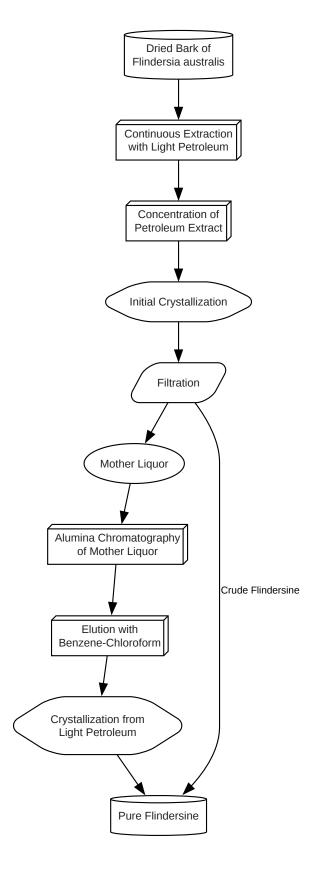
Spectroscopic Data	Chemical Shift (δ) / Wavenumber (cm $^{-1}$) / m/z
¹H NMR (CDCl₃)	δ 7.95 (d, 1H), 7.50 (m, 2H), 7.20 (m, 1H), 6.75 (d, 1H), 5.60 (d, 1H), 1.50 (s, 6H)
¹³ C NMR (CDCl ₃)	δ 163.8, 155.5, 140.2, 130.5, 128.7, 122.5, 121.8, 116.2, 115.4, 114.8, 78.2, 28.2
IR (Nujol)	3150, 1650, 1630, 1590, 1550 cm ⁻¹
Mass Spec (EI)	m/z 227 (M+), 212, 184, 156

Table 2: Spectroscopic Data for Flindersine

Experimental Protocols Isolation of Flindersine from Flindersia australis (Brown, Simes, and Ritchie, 1954)

The following protocol is an adaptation of the original method described by Brown, Simes, and Ritchie.





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Figure 2: Workflow for the Isolation of Flindersine



- Extraction: The dried, milled bark of Flindersia australis is subjected to continuous extraction with light petroleum (b.p. 60-80 °C) in a Soxhlet apparatus.
- Initial Crystallization: The petroleum extract is concentrated to a small volume. Upon cooling, crude flindersine crystallizes out.
- Filtration: The crude product is collected by filtration.
- Chromatography of Mother Liquor: The mother liquor is concentrated and the residue is dissolved in benzene and chromatographed on a column of activated alumina.
- Elution and Final Crystallization: The column is eluted with a mixture of benzene and chloroform. The fractions containing **flindersine** are combined, evaporated, and the residue is recrystallized from light petroleum to yield pure **flindersine**.

Total Synthesis of Flindersine (Govindachari and Rajagopalan, 1954)

An early and notable total synthesis of **flindersine** was reported by Govindachari and Rajagopalan in 1954. The key steps are outlined below.

- Condensation: 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone is condensed with ethyl acetoacetate in the presence of a condensing agent.
- Cyclization: The resulting product is cyclized by heating with a dehydrating agent such as
 polyphosphoric acid to form the pyranoquinoline ring system.
- Purification: The final product, **flindersine**, is purified by crystallization.

Biological Activity and Signaling Pathways

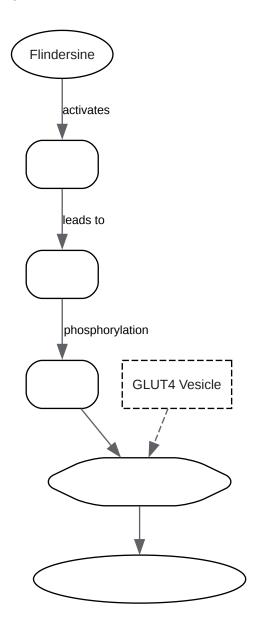
Recent studies have highlighted the potential of **flindersine** as an antidiabetic agent. Its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptorgamma (PPARy) and the subsequent translocation of Glucose Transporter 4 (GLUT4).[2]

Flindersine acts as a PPARy agonist. Activation of PPARy in adipose and muscle tissues is known to improve insulin sensitivity. One of the downstream effects of PPARy activation is the



increased expression and translocation of GLUT4 to the cell membrane. This process is often mediated by the phosphorylation of AMP-activated protein kinase (AMPK). The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.

The proposed signaling pathway for the antidiabetic effect of **flindersine** is depicted below:



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Figure 3: Proposed Signaling Pathway of Flindersine's Antidiabetic Action

Conclusion



Flindersine, since its discovery over half a century ago, continues to be a molecule of significant interest. Its journey from a natural isolate to a potential therapeutic agent for diabetes underscores the importance of natural product research. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore the chemical and biological properties of this fascinating alkaloid. Future research may focus on optimizing its synthesis, elucidating more of its biological targets, and evaluating its therapeutic potential in preclinical and clinical settings.

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